Compound Description: This compound belongs to a series of [1-[3-(phenothiazin-10-yl)propyl]-4-piperidinyl]phenylmethanones investigated for their neuroleptic activity. These compounds were found to be potent neuroleptic agents, with some exhibiting long durations of action. []
Compound Description: R 31 833 is a potent analgesic, identified as part of a series of N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. It exhibits an impressive potency of 10,031 times that of morphine. [, ]
Compound Description: R 30 730 is a potent analgesic with a rapid onset and a relatively short duration of action. It demonstrates 4521 times the potency of morphine and possesses a remarkably high safety margin. []
Compound Description: This compound, belonging to a series of N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides, exhibits potent analgesic properties, demonstrating 4921 times the potency of morphine. []
Compound Description: This series of compounds was investigated for neuroleptic activity. The research explored the impact of various substituents on the benzisoxazole ring and the piperidine nitrogen on activity. []
Compound Description: This class of compounds, including their corresponding urea derivatives, were investigated for their selectivity and potency as 5-HT2 receptor antagonists. []
Compound Description: This compound exhibits antiestrogenic properties, demonstrating strong activity in the uterotrophic assay in juvenile NMRI mice. It binds to the estrogen receptor (ER) with a relative binding affinity of 2.4. []
Compound Description: This compound serves as a crucial intermediate in the synthesis of Prucalopride succinate, a medication used to treat chronic constipation. []
N-(4-Piperidinyl)-1H-benzimidazol-2-amines
Compound Description: This class of compounds was synthesized and evaluated for their antihistaminic activity both in vitro and in vivo. Phenylethyl derivatives within this series exhibited the most potent antihistamine effects after oral administration in animal models. []
Compound Description: This series of compounds was synthesized and evaluated for in vivo antihistaminic activity. Notably, astemizole, a member of this series, emerged as a promising candidate and progressed to clinical investigations due to its potent and long-lasting antihistaminic effects. []
Compound Description: (11)C-MP4B is a radiopharmaceutical designed for assessing butyrylcholinesterase (BuChE) activity in vivo using positron emission tomography (PET). [, ]
Compound Description: This spin-labeled cyclophosphamide analogue was synthesized and investigated for its binding properties to mouse liver microsomes. []
Compound Description: 6d is a potent and selective acetylcholinesterase (AChE) inhibitor, exhibiting an IC50 of 6.8 nM. It demonstrated dose-dependent elevation of acetylcholine levels in the mouse forebrain. []
Compound Description: R116301 is a potent and specific neurokinin-1 (NK1) receptor antagonist. It demonstrates high affinity for the human NK1 receptor, good brain penetration, and long-lasting effects. []
Compound Description: CP-118,954 is a potent and centrally selective acetylcholinesterase (AChE) inhibitor with a favorable safety margin. It has been investigated in clinical trials for treating cognitive disorders. []
Compound Description: This series of compounds was investigated for their agonist activity at the 5-HT(1F) receptor. Certain alkylamide derivatives within this series exhibited high selectivity for the 5-HT(1F) receptor and showed oral activity in an animal model of migraine. []
Compound Description: CP-46,665 is an alkyl-linked lipoidal amine that exhibits cytotoxic activity against a range of human tumor and leukemia cell lines in vitro. []
Compound Description: This series of compounds was explored to understand the factors influencing agonist potency and selectivity for the opioid delta receptor. The research revealed crucial structural features affecting delta and mu opioid receptor affinities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.